

Head-to-Head Comparison of Candoxatril and Racecadotril in Diarrhea Models

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A Comprehensive Guide for Researchers and Drug Development Professionals

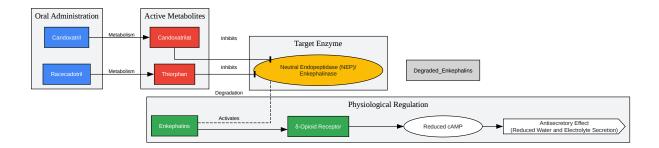
This guide provides an objective, data-driven comparison of two prominent enkephalinase inhibitors, **Candoxatril** and Racecadotril, in preclinical diarrhea models. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the relative efficacy and pharmacological profiles of these compounds.

Mechanism of Action: A Shared Pathway

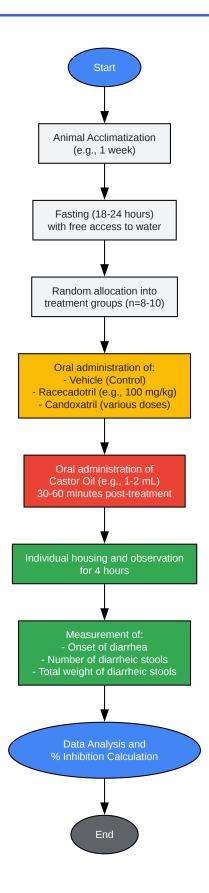
Both **Candoxatril** and Racecadotril are prodrugs that, upon administration, are metabolized to their active forms, **Candoxatril**at and Thiorphan, respectively. These active metabolites are potent inhibitors of neutral endopeptidase (NEP), also known as enkephalinase. This enzyme is responsible for the degradation of endogenous opioid peptides called enkephalins in the gastrointestinal tract.

By inhibiting NEP, **Candoxatril**at and Thiorphan increase the local concentration of enkephalins. These enkephalins then bind to δ -opioid receptors on intestinal epithelial cells, leading to a decrease in intracellular cyclic AMP (cAMP). The reduction in cAMP ultimately inhibits the excessive secretion of water and electrolytes into the intestinal lumen, which is a primary cause of secretory diarrhea. Unlike traditional opioid-based antidiarrheals, this mechanism of action primarily targets hypersecretion without significantly affecting intestinal motility.[1][2][3]









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